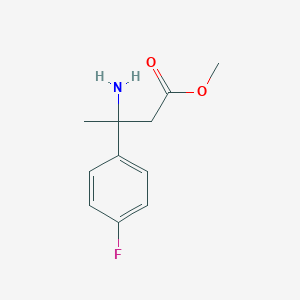

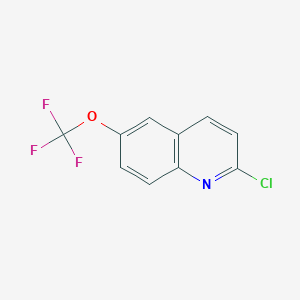

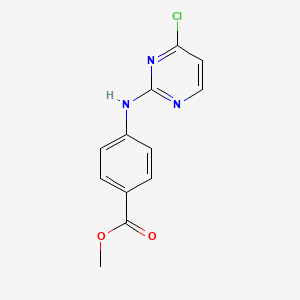

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate

説明

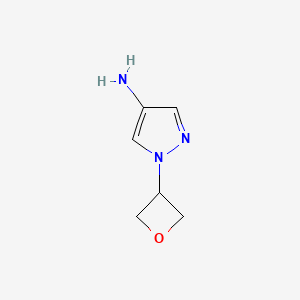

“Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate” is a chemical compound that contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amine, and 1 Pyrimidine .

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. Pyrimidine derivatives, which are broadly applied in therapeutic disciplines, owe their high degree of structural diversity to various synthetic approaches . These approaches are applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents .Molecular Structure Analysis

The molecular structure of “Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate” is characterized by a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amine, and 1 Pyrimidine .科学的研究の応用

Synthesis and Intermediate Applications

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is a crucial intermediate in the synthesis of various compounds with potential applications in pharmacology and agriculture. For instance, it serves as an important intermediate in the creation of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives. The compound can be synthesized through several chemical reactions involving methylation, solvent-free reactions, and chlorination, yielding products with high purity, as confirmed by nuclear magnetic resonance spectroscopy (Ju Xiu-lia, 2015).

Agricultural Applications

In agriculture, derivatives of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate, such as chlorimuron-ethyl, are used as herbicides for controlling broadleaved weeds in crops like soybean and maize. The microbial transformation of these compounds, particularly by fungi like Aspergillus niger, is vital for degrading the herbicide and mitigating its phytotoxic effects on rotation crops (Seema B. Sharma, K. Banerjee, P. Choudhury, 2012).

Chemical Synthesis and Heterocyclic Systems

The compound also finds use in the synthesis of heterocyclic systems. For example, it is employed in creating various derivatives of pyrimidin-4-amine, which exhibit significant in vitro antibacterial and antifungal activities against pathogenic strains. These derivatives are synthesized through nucleophilic substitution reactions, showcasing the compound's versatility in creating pharmacologically active agents (V. L. Ranganatha et al., 2018).

Radiochemical Applications

In radiochemistry, the compound has been used to synthesize radiolabeled herbicides like ZJ0273. These radiotracers are crucial for studying the metabolism, mode of action, environmental behavior, and fate of herbicides, thereby contributing to the understanding of their environmental impact and safety (Zheng-Min Yang, Q. Ye, Long Lu, 2008).

Medical Research Applications

In medical research, derivatives of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate have been explored for their anti-inflammatory properties. They serve as precursors in the synthesis of compounds that are evaluated for their anti-inflammatory activity, potentially leading to new therapeutic agents (R. Kalsi et al., 1990).

Corrosion Inhibition

Another unique application is in the field of corrosion inhibition. Pyrimidinic Schiff bases derived from the compound have been shown to effectively inhibit corrosion of mild steel in acidic solutions. These inhibitors demonstrate significant efficiency, even at low concentrations, and their adsorption on steel surfaces follows Langmuir's isotherm, indicating their potential use in industrial corrosion protection (H. Ashassi-Sorkhabi, B. Shaabani, D. Seifzadeh, 2005).

Safety And Hazards

While specific safety and hazard information for “Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate” is not available, it’s important to handle all chemical compounds with care. Always follow safety guidelines, including wearing appropriate personal protective equipment and working in a well-ventilated area .

特性

IUPAC Name |

methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-11(17)8-2-4-9(5-3-8)15-12-14-7-6-10(13)16-12/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIPEYKQYLQIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。